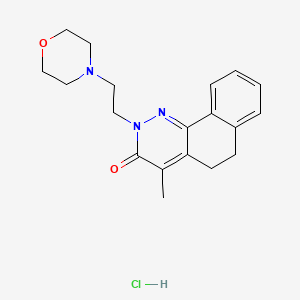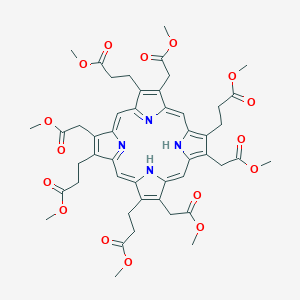
1-(3-Iodophenyl)-1h-pyrrole-2-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Iodophenyl)-1h-pyrrole-2-carboxaldehyde is an organic compound characterized by the presence of an iodophenyl group attached to a pyrrole ring, which is further substituted with a carboxaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Iodophenyl)-1h-pyrrole-2-carboxaldehyde typically involves the iodination of a phenylpyrrole precursor. One common method includes the use of iodine and an oxidizing agent to introduce the iodine atom into the phenyl ring. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective iodination.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Iodophenyl)-1h-pyrrole-2-carboxaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The carboxaldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
- Substituted phenylpyrroles
- Carboxylic acids
- Alcohols
- Biaryl compounds (from coupling reactions)
Scientific Research Applications
1-(3-Iodophenyl)-1h-pyrrole-2-carboxaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific proteins or enzymes.
Material Science: The compound’s unique structure makes it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions
Mechanism of Action
The mechanism of action of 1-(3-Iodophenyl)-1h-pyrrole-2-carboxaldehyde is largely dependent on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the iodophenyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the pyrrole ring can participate in hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
- 1-(4-Iodophenyl)-1h-pyrrole-2-carboxaldehyde
- 1-(2-Iodophenyl)-1h-pyrrole-2-carboxaldehyde
- 3-Iodophenyl derivatives
Uniqueness: 1-(3-Iodophenyl)-1h-pyrrole-2-carboxaldehyde is unique due to the position of the iodine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to its 2- and 4-iodophenyl counterparts, the 3-iodophenyl derivative may exhibit different electronic and steric properties, leading to distinct chemical behaviors and applications .
Properties
Molecular Formula |
C11H8INO |
|---|---|
Molecular Weight |
297.09 g/mol |
IUPAC Name |
1-(3-iodophenyl)pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C11H8INO/c12-9-3-1-4-10(7-9)13-6-2-5-11(13)8-14/h1-8H |
InChI Key |
UPRHLKIVFKDTJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)N2C=CC=C2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-Acetylbicyclo[2.2.1]heptan-2-one](/img/structure/B13833589.png)







